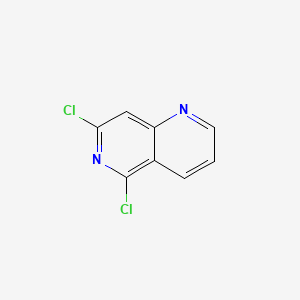

5,7-Dichloro-1,6-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPBMNTCYRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480354 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337958-60-8 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine, 5,7-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-1,6-naphthyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5,7-Dichloro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, structural features, and synthetic methodologies.

Core Chemical Properties

This compound is a chlorinated derivative of the 1,6-naphthyridine scaffold. The presence of chlorine atoms at the 5 and 7 positions significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 199.03 g/mol | --INVALID-LINK--[1] |

| CAS Number | 337958-60-8 | --INVALID-LINK--[1] |

| Appearance | White to yellow to light orange crystalline powder or solid | --INVALID-LINK--[2] |

| Melting Point | 138-140 °C | Data from commercial suppliers |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Computed XLogP3 | 2.6 | --INVALID-LINK--[1] |

Structural Information

The chemical structure of this compound is characterized by a fused pyridine ring system with chlorine atoms at positions 5 and 7.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| SMILES | C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | --INVALID-LINK--[1] |

| InChI | InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | --INVALID-LINK--[1] |

| InChIKey | HNRPBMNTCYRAJD-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Chemical Structure

The structure of this compound consists of two fused pyridine rings, a scaffold known as a diazanaphthalene.[3] The nitrogen atoms are located at positions 1 and 6. The chlorine substituents at positions 5 and 7 are key functional groups that can be displaced in nucleophilic aromatic substitution reactions, providing a route to a variety of substituted 1,6-naphthyridine derivatives.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic procedure has been described by chemical suppliers.

Synthesis of this compound

A common route to substituted 1,6-naphthyridines involves the construction of a 1,6-naphthyridine-5,7-dione precursor followed by a chlorination step. A general procedure for the synthesis of 5,7-dichloro-1,6-naphthyridines has been outlined as follows:

-

Reaction Setup: N-(2,6-dichloro-4-pyridinyl)-2,2-dimethylpropanamide is dissolved in tetrahydrofuran (THF) and cooled to below -60 °C under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium in hexane is slowly added while maintaining the temperature below -60 °C. The mixture is stirred for 1 hour at a temperature below -70 °C.

-

Reaction with Acrolein Derivative: 3-dimethylaminoacrolein in THF is then added to the reaction mixture.

-

Work-up: The reaction is quenched, and the crude product is extracted.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Purification Protocol

The crude this compound is typically purified by column chromatography.

-

Stationary Phase: Silica gel.

-

Elution System: A gradient elution is employed, starting with a non-polar solvent mixture and gradually increasing the polarity. An example system involves an initial elution with 12% ether in cyclohexane, followed by a gradient increase to 63% ether in cyclohexane.

-

Fraction Collection and Analysis: Fractions are collected and analyzed, for example by Thin Layer Chromatography (TLC), to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified solid product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Spectral Data

Biological Activity and Signaling Pathways

The broader class of naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[4][5] Some substituted 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for kidney diseases.[6] However, to date, there are no specific studies in the public literature that delineate a signaling pathway or a precise mechanism of action for this compound. Therefore, a diagram of a specific signaling pathway cannot be provided at this time.

Conclusion

This compound is a valuable heterocyclic building block with potential for the development of novel therapeutic agents. While some of its fundamental chemical and physical properties are known, there is a notable lack of comprehensive experimental data, including detailed synthetic and purification protocols, and spectral characterization in the public domain. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. This compound | C8H4Cl2N2 | CID 12204233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 440670050 [thermofisher.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,7-Dichloro-1,6-naphthyridine from Pyridine Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 5,7-dichloro-1,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences from readily available pyridine precursors and proceeds through a robust sequence of reactions to yield the target compound. This document details the synthetic strategy, outlines the experimental methodologies for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from pyridine precursors is centered around the construction of the bicyclic 1,6-naphthyridine core, followed by the introduction of the chloro substituents. A prominent and effective strategy involves the initial formation of a 1,6-naphthyridine-5,7-dione intermediate, which is subsequently converted to the desired dichloro-derivative.

The key transformations in this synthetic pathway are:

-

Nucleophilic Aromatic Substitution (SNAr): A pyridine precursor, typically a 2-chloronicotinic ester, undergoes a nucleophilic aromatic substitution reaction with a nitrile anion. This step introduces the carbon framework necessary for the formation of the second ring of the naphthyridine system.

-

Tandem Nitrile Hydration and Cyclization: The resulting 2-cyanoalkyl nicotinic ester is then subjected to a tandem reaction sequence. The nitrile group is first hydrated to an amide, which then undergoes intramolecular cyclization onto the adjacent ester functionality to form the 1,6-naphthyridine-5,7-dione ring system.

-

Chlorination: The final step involves the chlorination of the 1,6-naphthyridine-5,7-dione intermediate to yield this compound. This is typically achieved using standard chlorinating reagents.

Experimental Protocols

While detailed, step-by-step laboratory procedures are proprietary to the specific research entities that have developed them, the following sections describe the general methodologies for the key experimental steps as reported in the scientific literature.

Synthesis of 2-Cyanoalkyl Nicotinic Esters via SNAr Reaction

This initial step involves the reaction of a 2-chloronicotinic ester with a suitable nitrile anion.

-

Starting Materials: 2-chloronicotinic ester, a nitrile-containing compound (e.g., acetonitrile), and a strong base.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent. The nitrile is deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding anion. This is followed by the addition of the 2-chloronicotinic ester to initiate the SNAr reaction. The reaction temperature and time are crucial parameters that need to be optimized for specific substrates.

Synthesis of 1,6-Naphthyridine-5,7-diones via Tandem Nitrile Hydration/Cyclization

This pivotal step constructs the core bicyclic structure.

-

Starting Material: 2-Cyanoalkyl nicotinic ester.

-

Reaction Conditions: A notable method for this transformation involves the use of a platinum-based catalyst, such as the Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]), which facilitates the hydration of the nitrile to an amide under neutral, aqueous conditions.[1] Following the completion of the nitrile hydration, the cyclization of the resulting amide onto the ester is induced by adjusting the pH of the solution, for example, by the addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The resulting 1,6-naphthyridine-5,7-dione often precipitates from the reaction mixture and can be isolated by filtration.[1]

Synthesis of this compound via Chlorination

The final step introduces the desired chlorine atoms.

-

Starting Material: 1,6-Naphthyridine-5,7-dione.

-

Reaction Conditions: The conversion of the dione to the dichloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the dione with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). The reaction is generally heated to ensure complete conversion. Upon completion, the excess chlorinating agent is carefully quenched, and the product is isolated and purified. While specific conditions for 8-unsubstituted 5,7-dichloronaphthyridines have been established, attempts to chlorinate 8-substituted naphthyridine-diones have been reported to be less successful.[1]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| SNAr Reaction | 2-Chloronicotinic ester & Nitrile | 2-Cyanoalkyl nicotinic ester | Strong base (e.g., LDA, NaH) in an anhydrous aprotic solvent. | N/A | [1] |

| Nitrile Hydration/Cyclization | 2-Cyanoalkyl nicotinic ester | 1,6-Naphthyridine-5,7-dione | 1. [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins catalyst), H2O 2. DBU | Good | [1] |

| Chlorination | 1,6-Naphthyridine-5,7-dione | This compound | POCl3, heat | N/A | [1] |

N/A: Specific yield not available in the provided search results.

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Logical workflow for the synthesis process.

References

In-depth Technical Guide: Properties and Availability of CAS Number 337958-60-8 (5,7-Dichloro-1,6-naphthyridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, availability, and synthetic utility of the compound identified by CAS number 337958-60-8, chemically known as 5,7-dichloro-1,6-naphthyridine. This versatile heterocyclic building block is of significant interest to the medicinal chemistry and drug discovery sectors, primarily for its role as a key intermediate in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document summarizes its physicochemical properties, provides a detailed experimental protocol for its derivatization via Suzuki-Miyaura cross-coupling, and discusses its application in the development of targeted therapeutics, including a conceptual framework for its use in creating protein degraders.

Core Chemical Properties

This compound is a halogenated aromatic heterocycle. The presence of two chlorine atoms provides reactive handles for synthetic modification, making it a valuable scaffold in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 337958-60-8 | N/A |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Predicted Boiling Point | 344.5 ± 37.0 °C | N/A |

| Predicted Density | 1.486 ± 0.06 g/cm³ | N/A |

Commercial Availability

This compound is commercially available from various chemical suppliers and is often marketed as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of PROTACs. It is intended for research and development purposes.

Synthetic Utility and Key Experimental Protocol

The dichlorinated nature of this compound allows for sequential and regioselective functionalization, primarily through cross-coupling reactions. The chlorine atom at the 5-position is reported to be more reactive than the one at the 7-position.[1]

Key Experiment: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following protocol is based on the work of Kourounakis et al. and details the site-selective arylation of this compound.[1]

Objective: To synthesize mono- and diarylated 1,6-naphthyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Potassium carbonate (K₂CO₃) solution

-

1,4-Dioxane

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure for Monosubstitution (at C5-position):

-

To a reaction vessel under an inert atmosphere, add this compound (1 mmol).

-

Add the desired arylboronic acid (1.3 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add 1,4-dioxane (8 mL) and 2 M aqueous potassium carbonate solution (2 mL).

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 7-chloro-5-aryl-1,6-naphthyridine derivative.

Procedure for Disubstitution:

-

Following the same setup as for monosubstitution, use 2.5 equivalents of the arylboronic acid.

-

The reaction conditions (catalyst, base, solvent, temperature, and time) remain the same.

-

Workup and purification are performed as described for the monosubstitution to yield the 5,7-diaryl-1,6-naphthyridine derivative.

Application in Drug Discovery: Kinase Inhibitors and PROTACs

The 1,6-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting various biological macromolecules.

Kinase Inhibitors

Substituted 1,6-naphthyridines have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinase 5 (CDK5).[2] CDK5 is a crucial enzyme in neuronal development and its dysregulation is implicated in neurodegenerative diseases and some cancers.[] The general structure of these inhibitors often involves the 1,6-naphthyridine core, which can be synthesized using this compound as a starting material, with substituents at the 5 and 7 positions modulating potency and selectivity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as an excellent starting point for the synthesis of the target protein-binding ligand. The chlorine atoms can be displaced through nucleophilic aromatic substitution or cross-coupling reactions to attach various functional groups that can interact with the target protein.

Conceptual Experimental Workflow for PROTAC Synthesis:

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using this compound as a key building block.

References

The Chemical Reactivity and Synthetic Utility of 5,7-Dichloro-1,6-naphthyridine: A Technical Guide for Drug Discovery

An In-depth Exploration of the Reactivity of a Versatile Heterocyclic Scaffold for the Development of Targeted Therapeutics

The 1,6-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases. The strategic functionalization of this privileged structure is paramount for the development of novel therapeutic agents. 5,7-Dichloro-1,6-naphthyridine serves as a key intermediate, offering two reactive chlorine atoms that can be selectively displaced to introduce diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, with a focus on its application in the synthesis of biologically active molecules.

Regioselective Reactivity of the Chlorine Atoms

The two chlorine atoms at the C5 and C7 positions of the 1,6-naphthyridine ring exhibit differential reactivity, which can be exploited for the regioselective synthesis of mono- and di-substituted derivatives. Computational and experimental studies have shown that the C5 position is more electron-deficient compared to the C7 position. This electronic difference dictates that the initial nucleophilic attack or oxidative addition in cross-coupling reactions preferentially occurs at the C5 position.

This inherent regioselectivity is a significant advantage in multi-step syntheses, allowing for the controlled and sequential introduction of different substituents at the C5 and C7 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most well-documented cross-coupling reaction for this substrate, enabling the introduction of a wide variety of aryl and heteroaryl groups. The reaction proceeds in a stepwise manner, with the first coupling occurring at the more reactive C5 position to yield 7-chloro-5-aryl-1,6-naphthyridines. Subsequent coupling at the C7 position with the same or a different boronic acid affords the corresponding 5,7-diaryl-1,6-naphthyridines.

| Entry | Arylboronic Acid (R-B(OH)₂) | Product (Mono-substituted at C5) | Yield (%) | Product (Di-substituted) | Yield (%) |

| 1 | Phenylboronic acid | 7-Chloro-5-phenyl-1,6-naphthyridine | 68 | 5,7-Diphenyl-1,6-naphthyridine | 85 |

| 2 | 4-Methylphenylboronic acid | 7-Chloro-5-(p-tolyl)-1,6-naphthyridine | 70 | 5,7-Di(p-tolyl)-1,6-naphthyridine | 89 |

| 3 | 4-Methoxyphenylboronic acid | 7-Chloro-5-(4-methoxyphenyl)-1,6-naphthyridine | 72 | 5,7-Bis(4-methoxyphenyl)-1,6-naphthyridine | 92 |

| 4 | 3-Chlorophenylboronic acid | 7-Chloro-5-(3-chlorophenyl)-1,6-naphthyridine | 65 | 5,7-Bis(3-chlorophenyl)-1,6-naphthyridine | 80 |

Table 1: Summary of yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary and secondary amines at the C5 and C7 positions. Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed with initial substitution at the C5 position. This reaction is crucial for the synthesis of derivatives that can mimic hydrogen bond interactions in the active sites of biological targets.

| Entry | Amine (R₂NH) | Position of Substitution | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Morpholine | C5 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 (expected) |

| 2 | Aniline | C5 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | >85 (expected) |

| 3 | Benzylamine | C5 & C7 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | >80 (expected for di-substitution) |

Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are versatile handles for further transformations, such as click chemistry, or can act as important pharmacophores. The reaction involves a palladium catalyst and a copper(I) co-catalyst.

| Entry | Terminal Alkyne (R-C≡CH) | Position of Substitution | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | C5 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | >80 (expected) |

| 2 | Trimethylsilylacetylene | C5 | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | >85 (expected) |

| 3 | Propargyl alcohol | C5 & C7 | PdCl₂(MeCN)₂ / CuI | Piperidine | Dioxane | 90 | >75 (expected for di-substitution) |

Table 3: Representative conditions for the Sonogashira coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This reaction is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines, often proceeding without the need for a metal catalyst, especially at elevated temperatures. The regioselectivity follows the same principle, with the C5 position being more susceptible to nucleophilic attack.

| Entry | Nucleophile | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sodium methoxide | C5 | Methanol | 80 | >90 (expected) |

| 2 | Piperidine | C5 | Neat or DMSO | 120 | >85 (expected) |

| 3 | Sodium thiophenoxide | C5 | DMF | 100 | >90 (expected) |

Table 4: Representative conditions for the nucleophilic aromatic substitution of this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Mono-arylation at C5)

To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane (10 mL) is added the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of a base, typically 2M K₂CO₃ (2 mL). The reaction mixture is degassed with argon or nitrogen and then heated to 100-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-chloro-5-aryl-1,6-naphthyridine.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added. The reaction mixture is stirred at 100-120 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the aminated product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), the copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol). The mixture is deoxygenated and stirred at room temperature or heated to 50-70 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 1,6-naphthyridine have emerged as potent inhibitors of several protein kinases that are implicated in cancer and other diseases. The functionalization of the this compound core is a key strategy in the development of these inhibitors.

Inhibition of FGFR4 Signaling

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase whose aberrant signaling is a driver in hepatocellular carcinoma and other cancers. 1,6-Naphthyridin-2(1H)-one derivatives have been developed as selective FGFR4 inhibitors. These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.

Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.

Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and invasion. 1,6-Naphthyridone derivatives have been identified as potent c-Met kinase inhibitors.

Figure 2: Overview of the c-Met signaling cascade and its inhibition by 1,6-naphthyridine derivatives.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation. Benzo[h][1][2]naphthyridin-2(1H)-one derivatives, which can be synthesized from precursors derived from this compound, have been developed as highly potent and selective mTOR inhibitors.

Figure 3: The PI3K/AKT/mTOR signaling pathway and its inhibition by a benzo[h][2]naphthyridinone derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of functionalized 1,6-naphthyridine derivatives. The differential reactivity of the two chlorine atoms allows for regioselective and sequential functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily access a wide range of 5,7-disubstituted-1,6-naphthyridines has proven to be highly impactful in the field of drug discovery, particularly in the development of potent and selective kinase inhibitors for the treatment of cancer. This guide provides a foundational understanding of the reactivity and synthetic utility of this important heterocyclic intermediate, which will be of significant value to researchers in the fields of medicinal chemistry and drug development.

References

Technical Guide: Solubility of 5,7-Dichloro-1,6-naphthyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-1,6-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug design, synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including a summary of available data, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence the compound's solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |

| Molecular Weight | 199.04 g/mol | PubChem |

| Appearance | White to yellow crystalline powder | Fisher Scientific |

| Melting Point | 138-140 °C | Fisher Scientific |

| XLogP3 | 2.1 | PubChem |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Therefore, the following table indicates "Data not available" for various solvents. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in this guide.

| Solvent | Chemical Class | Polarity | Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar aprotic | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | Polar aprotic | Data not available |

| Tetrahydrofuran (THF) | Ether | Polar aprotic | Data not available |

| Dichloromethane (DCM) | Halogenated | Polar aprotic | Data not available |

| Chloroform | Halogenated | Polar aprotic | Data not available |

| Acetone | Ketone | Polar aprotic | Data not available |

| Acetonitrile | Nitrile | Polar aprotic | Data not available |

| Ethyl Acetate | Ester | Moderately polar | Data not available |

| Isopropanol (IPA) | Alcohol | Polar protic | Data not available |

| Ethanol | Alcohol | Polar protic | Data not available |

| Methanol | Alcohol | Polar protic | Data not available |

| Toluene | Aromatic hydrocarbon | Non-polar | Data not available |

| Hexanes | Aliphatic hydrocarbon | Non-polar | Data not available |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays.[2][3] The choice of method often depends on the stage of research, with kinetic solubility being more common in high-throughput screening and thermodynamic solubility being the gold standard for later-stage development.[2][3]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2][4] This method is fast and requires a small amount of compound.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[2]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2][5]

-

Quantification (Optional): Alternatively, after incubation, filter the solutions to remove any precipitate.[5] The concentration of the dissolved compound in the filtrate can be quantified using a suitable analytical method such as HPLC-UV or LC-MS/MS against a calibration curve.[6]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7][8] This method is more time-consuming but provides a more accurate measure of a compound's true solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or GC-FID.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to accurately quantify the solubility.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While published quantitative solubility data for this compound in common organic solvents is currently unavailable, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists and drug development professionals can generate reliable data to inform their research and development activities. The provided workflow diagram offers a clear visual guide for implementing these essential experiments. The structural similarity to other poorly soluble dichloro-naphthyridine isomers suggests that careful solvent selection will be crucial for the successful application of this compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

The Versatile Scaffold: Unlocking the Potential of 5,7-Dichloro-1,6-naphthyridine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The strategic introduction of chlorine atoms at the 5 and 7 positions creates a highly reactive and versatile intermediate, 5,7-Dichloro-1,6-naphthyridine, which serves as a pivotal building block for the synthesis of a wide array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this scaffold, focusing on its role in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition: A Primary Application

Derivatives of this compound have demonstrated remarkable efficacy as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. The dichloro-scaffold allows for facile and regioselective substitution at the C5 and C7 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Aberrant CDK5 activity has been implicated in the progression of several cancers, making it an attractive therapeutic target.[1][2] Substituted 1,6-naphthyridines have emerged as potent CDK5 inhibitors.

Quantitative Data: CDK5 Inhibition

| Compound ID/Reference | Target | IC50 (nM) |

| Representative Compounds[2] | CDK5 | A (<10 nM) |

| Representative Compounds[2] | CDK5 | B (10–100 nM) |

| Representative Compounds[2] | CDK5 | C (>100 nM to ≤ 1 μM) |

| Roscovitine[3] | CDK5 | 200-500 nM |

| Olomoucine[3] | CDK5 | 3 µM |

| AT7519[3] | CDK5 | 130 nM |

Note: Data presented as ranges in the source material is denoted with corresponding letters.

CDK5 Signaling Pathway in Cancer

Caption: CDK5 signaling pathway in cancer and its inhibition.

Casein Kinase 2 (CK2) Inhibition

CK2 is another serine/threonine kinase that is frequently overexpressed in various cancers and contributes to tumor progression by promoting cell survival and proliferation. Naphthyridine-based compounds have been developed as highly potent and selective CK2 inhibitors.[4][5][6][7]

Quantitative Data: CK2 Inhibition

| Compound ID/Reference | Target | IC50 (nM) |

| Compound 1[7] | CK2 | 3 |

| Compound 2[4][8] | CK2α/CK2α' | ≤3 |

| CX-4945 (Silmitasertib)[7] | CK2 | - |

| SGC-CK2-2[5] | CK2α | 920 |

| Compound 10[7] | CK2 | 45 |

CK2 Signaling Pathway in Cancer

Caption: CK2 signaling pathways in cancer and their inhibition.

MET Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in many cancers. Several 1,6-naphthyridine derivatives have been identified as potent c-Met inhibitors.[1][9][10][11]

Quantitative Data: MET Kinase Inhibition

| Compound ID/Reference | Target | IC50 (nM) |

| Compound 8[1] | MET | 9.8 |

| Compound 9g[1] | MET | 9.8 |

| Compound 23a[1] | MET | 7.1 |

| Compound 2t[9] | c-Met | 2600 |

| Compound 4r[11] | c-Met | - |

MET Signaling Pathway in Cancer

Caption: MET signaling pathway in cancer and its inhibition.

Anticancer Activity in Cell Lines

The inhibitory effects of 1,6-naphthyridine derivatives on various kinases translate to potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

| Compound ID[12][13] | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |

| 14 | 2.6 | 1.5 | 10.2 |

| 15 | 2.3 | 0.8 | 2.7 |

| 16 | 0.7 | 0.1 | 5.1 |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives.

General Synthesis of 5,7-Disubstituted-1,6-Naphthyridine Derivatives

The following represents a general synthetic workflow for the preparation and evaluation of 5,7-disubstituted-1,6-naphthyridine derivatives.

Experimental Workflow: Synthesis and Evaluation

Caption: General workflow for synthesis and biological evaluation.

Synthesis of this compound:

A common route involves the cyclization of a substituted 4-aminopyridine with a suitable three-carbon synthon to form the 1,6-naphthyridin-5,7-dione. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the desired this compound.

Representative Protocol for Nucleophilic Aromatic Substitution:

To a solution of this compound in a suitable solvent (e.g., DMF, DMSO, or dioxane), the desired nucleophile (e.g., an amine or thiol) is added, often in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). The reaction mixture is typically heated to facilitate the substitution. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Key Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol):

Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay (Promega). The assay measures the amount of ATP remaining in solution following a kinase reaction.

-

A solution of the kinase, its specific substrate, and the test compound (at various concentrations) in kinase buffer is prepared in a 96-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified period.

-

The Kinase-Glo® reagent is added to each well to stop the kinase reaction and generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability (MTT) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT solution is added to each well and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The ease of functionalization at the C5 and C7 positions allows for extensive SAR exploration, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic core.

References

- 1. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it an attractive core for the design of potent and selective inhibitors of various biological targets. This guide provides a comprehensive overview of the 1,6-naphthyridine scaffold in drug discovery, detailing its synthesis, biological activities, and the experimental protocols used in its evaluation.

The versatility of the 1,6-naphthyridine core is demonstrated by its presence in a wide array of pharmacologically active agents, including those with anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties[1][2]. A notable example of a drug bearing this scaffold is Ripretinib (Qinlock), a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors[3]. This underscores the clinical significance and therapeutic potential of 1,6-naphthyridine-based compounds.

Physicochemical Properties

The 1,6-naphthyridine scaffold is a white solid with a relatively low melting point of less than 40°C[4]. Its molecular formula is C8H6N2, with a molar mass of 130.15 g/mol [4]. The presence and position of the nitrogen atoms in the bicyclic system influence the electron distribution and basicity of the molecule, which in turn affects its binding properties and pharmacokinetic profile.

Synthesis of the 1,6-Naphthyridine Scaffold

The construction of the 1,6-naphthyridine ring system can be achieved through various synthetic strategies, often involving the formation of one of the pyridine rings onto a pre-existing pyridine or pyridone precursor[5][6]. Key synthetic approaches include the Friedländer annulation, reactions involving aminopyridines, and multi-component reactions.

General Synthetic Workflow

A common approach to synthesizing substituted 1,6-naphthyridines involves the cyclization of a 4-aminopyridine derivative bearing a reactive functional group at the 3-position.

General workflow for the synthesis of the 1,6-naphthyridine core.

Biological Activities and Therapeutic Targets

The 1,6-naphthyridine scaffold has been extensively explored for its potential to target a range of proteins implicated in various diseases, most notably in oncology.

Anticancer Activity

A significant body of research has focused on the development of 1,6-naphthyridine derivatives as anticancer agents[1][2]. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the cervix (HeLa), leukemia (HL-60), and prostate (PC-3)[7]. The mechanism of action for many of these compounds involves the inhibition of key enzymes that are dysregulated in cancer, such as protein kinases.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [8] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [8] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [8] | |

| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [7] |

| HL-60 (Leukemia) | 0.1 | [7] | |

| PC-3 (Prostate Cancer) | 5.1 | [7] | |

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | |

| A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | ||

| HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | ||

| CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | ||

| 1,3-dioxolo[4,5-d]benzo[de][9][10]naphthyridine 24 | Adult T-cell leukemia | 0.29 |

Kinase Inhibition

The 1,6-naphthyridine scaffold has proven to be a particularly effective framework for the design of kinase inhibitors.

Dysregulation of CDK5, a serine/threonine kinase, is implicated in neurodegenerative diseases and cancer[11]. Several novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors[12].

| Compound Class | CDK5 IC50 | Reference |

| Substituted 1,6-Naphthyridines | A (<10 nM) | [12] |

| Substituted 1,6-Naphthyridines | B (10–100 nM) | [12] |

| Substituted 1,6-Naphthyridines | C (>100 nM to ≤ 1 µM) | [12] |

CDK5 Signaling in Neuronal Apoptosis

Simplified CDK5 signaling pathway in neuronal apoptosis.

Aberrant FGFR4 signaling is implicated in the development of several cancers, making it a promising therapeutic target[7]. Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors[7].

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Compound 6O | FGFR4 | 75.3 | [11] |

| FGFR1 | >50,000 | [11] | |

| FGFR2 | 35,482 | [11] | |

| FGFR3 | >30,000 | [11] | |

| MFCD00832235 | HepG2 cells | 47.42 ± 12.93 µM | [13] |

| MFCD00204244 | HepG2 cells | 77.83 ± 19.17 µM | [13] |

FGFR Signaling Pathway

Overview of the FGFR signaling pathway.

The c-Met receptor tyrosine kinase is another important target in cancer therapy. 1,6-Naphthyridine-based compounds have been identified as a new class of c-Met kinase inhibitors[1].

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2t | c-Met | 2.6 | [1] |

| Compound 22a | c-Met | 0.009 | [14] |

c-Met Signaling Pathway

Key signaling pathways activated by the HGF/c-Met axis.

Experimental Protocols

Synthesis of 1,6-Naphthyridin-2(1H)-ones

The following is a representative protocol for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative, adapted from generalized procedures found in the literature[15].

Materials:

-

5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Ammonium acetate

-

Appropriate solvents (e.g., methanol, ethanol)

Procedure:

-

Step 1: Formation of the enamine. A mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile and N,N-dimethylformamide dimethyl acetal is heated under reflux for a specified time to form the corresponding enamine, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile[15].

-

Step 2: Cyclization. The crude enamine from Step 1 is treated with ammonium acetate in a suitable solvent, such as ethanol, and heated under reflux. This effects the cyclization to the 1,6-naphthyridine ring system, yielding 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile[15].

-

Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired 1,6-naphthyridin-2(1H)-one derivative.

In Vitro Kinase Assays

The following are generalized protocols for assessing the inhibitory activity of 1,6-naphthyridine derivatives against specific kinases.

General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant CDK5/p25 enzyme

-

Histone H1 (or other suitable substrate)

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds (1,6-naphthyridine derivatives)

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[16]

-

96- or 384-well plates

Procedure (ADP-Glo™ format):

-

Prepare serial dilutions of the test compounds in DMSO.

-

To the wells of a microplate, add the test compound or DMSO (for control).

-

Add the diluted CDK5/p25 enzyme to the wells.

-

Prepare a substrate/ATP mixture (e.g., Histone H1 and ATP) in kinase buffer.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes)[16].

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes[16].

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes[16].

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Materials:

-

Recombinant FGFR4 kinase

-

Suitable substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[2]

Procedure:

-

Follow a similar procedure as the CDK5 assay, substituting the specific FGFR4 enzyme and any optimized buffer components.

-

The reaction is typically initiated by the addition of an ATP/substrate mixture and incubated for a set time (e.g., 60 minutes) at room temperature[2].

-

The subsequent steps of stopping the reaction, detecting the signal, and analyzing the data are analogous to the CDK5 assay protocol[2].

Materials:

-

Recombinant c-Met kinase

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Test compounds

-

For ELISA: c-Met specific capture antibody, phospho-c-Met detection antibody, HRP-conjugated secondary antibody, and substrate for colorimetric detection.

-

For ADP-Glo™: ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer

Procedure (ELISA format):

-

Coat a microplate with a c-Met specific capture antibody.

-

Add the c-Met enzyme to the wells.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate to allow for phosphorylation.

-

Wash the plate and add a phospho-c-Met specific detection antibody.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add a colorimetric substrate.

-

Measure the absorbance to quantify the extent of c-Met phosphorylation.

-

Calculate the percent inhibition and determine the IC50 values.

Conclusion

The 1,6-naphthyridine scaffold represents a highly versatile and valuable core structure in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse range of derivatives with potent biological activities. The demonstrated success of 1,6-naphthyridine-based compounds as kinase inhibitors, particularly in the field of oncology, highlights the significant therapeutic potential of this scaffold. Further exploration of the chemical space around the 1,6-naphthyridine core, guided by structure-activity relationship studies and advanced computational methods, is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases. This technical guide provides a foundational understanding of the key aspects of 1,6-naphthyridine chemistry and biology, intended to aid researchers in the continued development of this important class of therapeutic agents.

References

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

High-Purity 5,7-Dichloro-1,6-naphthyridine: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity 5,7-dichloro-1,6-naphthyridine, a key heterocyclic intermediate in medicinal chemistry. This guide covers commercial sourcing, physicochemical properties, synthesis, purification, and analytical methods, alongside its application in the development of targeted therapeutics.

Commercial Availability and Physicochemical Properties

High-purity this compound is available from a range of commercial chemical suppliers. Purity levels typically range from 97% to over 99%. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Notes |

| Fisher Scientific | AC440670050 (Thermo Scientific Chemicals) | ≥96% (GC) | White to yellow crystalline powder.[1] |

| CS-W019656 (ChemScene) | ~98% | Available in various quantities. | |

| Sigma-Aldrich (Merck) | - | - | Product availability may vary; often listed by CAS number. |

| Oakwood Chemical | 093653 | 98% | - |

| ChemicalBook | - | 95-99% | Lists multiple suppliers, primarily based in China. |

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 337958-60-8 | PubChem |

| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |

| Molecular Weight | 199.04 g/mol | Fisher Scientific[1] |

| Appearance | White to yellow crystalline powder | Fisher Scientific[1] |

| Melting Point | 138-140 °C | Fisher Scientific |

| Boiling Point | ~356.7 °C at 760 mmHg (Predicted) | ChemSpider |

| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in methanol. | Inferred from general chemical properties. |

| LogP (Computed) | 2.5 | PubChem |

| pKa (Most Basic, Predicted) | -0.1 | ChemAxon |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A conceptual schematic of the chlorination reaction.

Materials:

-

1,6-Naphthyridine-5,7-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or Phosphorus Pentachloride (PCl₅) (Optional, but may improve yield)

-

Toluene or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or Heptane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in phosphorus oxychloride (10-20 eq).

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, carefully and slowly quench the reaction mixture by pouring it over crushed ice.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Solvent Selection: A common solvent system for the recrystallization of dichlorinated nitrogen heterocycles is a mixture of ethanol and water, or ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).

-

Crystallization: Slowly add the less polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization

High-purity this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Methods for this compound

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Expected signals in the aromatic region (δ 7.5-9.5 ppm). Due to the dichloro substitution, the spectrum will be simpler than the parent 1,6-naphthyridine. Protons at positions 2, 3, 4, and 8 will be visible with characteristic couplings. |

| ¹³C NMR (100 MHz, CDCl₃) | Approximately 4 signals are expected in the aromatic region, with two quaternary carbons (C-5 and C-7) shifted downfield due to the chlorine atoms. |

| GC-MS | A single major peak with a molecular ion (M⁺) at m/z = 198 and a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity, M+4 peak at ~10% intensity). |

| HPLC (Reverse Phase) | A single major peak. A typical starting method would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The dichlorinated nature of this compound makes it a versatile starting material for introducing further chemical diversity through nucleophilic aromatic substitution (SₙAr) reactions at the 5 and 7 positions.

One notable application of the 1,6-naphthyridine scaffold is in the development of inhibitors for Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in inflammatory diseases and certain cancers.

Syk Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified representation of the Syk signaling pathway, which is initiated by the activation of cell surface receptors such as the B-cell receptor (BCR) or Fc receptors. 5,7-disubstituted 1,6-naphthyridine derivatives can be designed to act as ATP-competitive inhibitors of Syk, thereby blocking downstream signaling events.

Simplified Syk signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.

Workflow for Developing Syk Inhibitors from this compound

The development process for novel kinase inhibitors using this scaffold typically follows the workflow outlined below.

References

Safety and Handling of 5,7-Dichloro-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for 5,7-Dichloro-1,6-naphthyridine (CAS No: 337958-60-8). A comprehensive, official Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is compiled from the SDS of structurally similar compounds, including other dichloronaphthyridine isomers. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with a thorough risk assessment before handling.

Hazard Identification and Classification

While specific GHS classifications for this compound are not definitively established, based on data for analogous compounds, it should be handled as a substance that is potentially hazardous. The GHS signal word "Warning" has been associated with this compound[1][2].

Potential hazards are likely to include:

-

Skin Irritation

-

Serious Eye Irritation

-

Acute Oral Toxicity

-

Respiratory Tract Irritation

Table 1: GHS Hazard Statements for Structurally Similar Dichloronaphthyridine Derivatives

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[4] |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |

| Molecular Weight | 199.04 g/mol | [5][6] |

| Appearance | White to Yellow Solid | [2] |

| Purity | 97% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is essential when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[8].

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which may cause serious irritation[3]. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. | To avoid skin contact and potential irritation[3]. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To prevent inhalation of dust particles which may cause respiratory irritation[4]. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material and place it in a suitable container for disposal.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of this compound in a research setting.

Caption: General workflow for safely handling this compound.

Biological Activity and Signaling Pathways

The broader class of naphthyridine compounds has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[9][10][11]. However, at present, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. It is likely utilized as a chemical intermediate in the synthesis of more complex molecules. Researchers investigating this compound should consider its potential for biological activity based on its structural similarity to other bioactive naphthyridines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. capotchem.com [capotchem.com]

- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 5. calpaclab.com [calpaclab.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 337958-60-8|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 5,7-Dichloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3] The 1,6-naphthyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The selective functionalization of substituted 1,6-naphthyridines is crucial for the development of novel therapeutic agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 5,7-dichloro-1,6-naphthyridine, a key intermediate for the synthesis of diverse libraries of substituted 1,6-naphthyridine derivatives.

The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides in Buchwald-Hartwig amination, often necessitating more carefully optimized reaction conditions, including the use of bulky, electron-rich phosphine ligands.[4][5]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction of the dichlorinated scaffold with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[2][6]

Recommended Materials and Reagents

-

Substrate: this compound

-

Amine: Desired primary or secondary amine (e.g., morpholine, aniline, benzylamine)

-

Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladium precatalyst (e.g., XPhos Pd G3)

-

Ligand: A bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The choice of ligand is critical and often substrate-dependent.[2][4]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄). The base must be anhydrous and of high purity.[4]

-

Solvent: Anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.[3][7]

-

Inert Gas: Argon or Nitrogen.

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines and desired levels of selectivity (mono- vs. di-amination).

-

Reaction Setup:

-